1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O/c30-25(27-19-20-13-17-29(18-14-20)23-11-15-26-16-12-23)28-24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-12,15-16,20,24H,13-14,17-19H2,(H2,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHZXPNIOKBART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzhydryl Intermediate: The benzhydryl chloride is reacted with an appropriate amine to form the benzhydryl amine intermediate.
Pyridinyl Piperidine Synthesis: The pyridinyl piperidine moiety is synthesized separately, often starting from pyridine and piperidine derivatives.
Coupling Reaction: The benzhydryl amine intermediate is then coupled with the pyridinyl piperidine under controlled conditions to form the desired urea compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl and pyridinyl positions, forming various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including receptors and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Physicochemical Properties
The following table summarizes critical differences between the target compound and its analogs:
*Estimated based on structural similarity to analogs.
Key Observations:
- Analog 1 replaces pyridin-4-yl with pyrimidin-2-yl, reducing molecular weight by ~38 g/mol. Pyrimidine’s dual nitrogen atoms may alter hydrogen-bonding capacity compared to pyridine .
- Analog 3 lacks the benzhydryl group, resulting in significantly lower molecular weight and lipophilicity, which may limit CNS penetration .
- Analog 4 incorporates a bulky pyrazolo-pyrimidine-morpholine-indole system, increasing PSA (~120 Ų) and likely reducing membrane permeability despite higher complexity .
Research Findings and Limitations
- In Vivo Efficacy : Compounds like Analog 1 and Analog 4 have been evaluated in preclinical models for CNS disorders, with Analog 4 showing prolonged half-life due to its complex structure .
- Data Gaps : Physicochemical properties (e.g., melting point, solubility) for the target compound are unspecified, unlike Analog 2 and Analog 3 , which have partial data .
Biological Activity
1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound is characterized by a complex structure that includes benzhydryl and piperidine moieties, which contribute to its interaction with various biological targets.
The biological activity of this compound primarily involves its role as a receptor modulator . It has been studied for its effects on the melanocortin subtype-4 receptor (MC4R), where it acts as a partial agonist. This action is significant in the context of obesity treatment, as it can influence appetite regulation without the side effects typically associated with other weight loss medications .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-obesity Efficacy : In rodent models, it has demonstrated an ability to reduce body weight without enhancing erectile function, a common side effect seen with other compounds targeting similar pathways .
- Monoacylglycerol Lipase Inhibition : The compound has also been linked to the inhibition of monoacylglycerol lipase (MGL), an enzyme involved in endocannabinoid degradation. This inhibition may have implications for pain management and metabolic disorders .
Study 1: MC4R Modulation
In a study focusing on MC4R, this compound was found to selectively activate the receptor, leading to reduced food intake in animal models. The study highlighted the compound's potential as a therapeutic agent for obesity without unwanted sexual side effects .
Study 2: MGL Inhibition
Another investigation revealed that derivatives of the compound exhibited significant inhibition of MGL, suggesting potential applications in managing pain and inflammation. The study reported IC50 values indicating effective inhibition at low concentrations, which could translate into clinically relevant doses .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | MC4R Agonist Activity | MGL Inhibition Activity | Notes |
|---|---|---|---|
| This compound | Moderate | Significant | Effective in rodent models for obesity |
| Piperazine urea derivative | Potent | Moderate | Known for selective MC4R activation |
| Other piperidine derivatives | Variable | Low | Less selective and effective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
